2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a sulfanyl group at position 2, and an acetamide group linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at positions 4 and 6 can be introduced via alkylation reactions using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the dimethylpyrimidine with thiourea in the presence of a base like potassium hydroxide.
Formation of the Acetamide Linkage: The final step involves the reaction of the sulfanyl-substituted pyrimidine with 2-bromoacetamide in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro-substituted or halogen-substituted derivatives.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies investigating the inhibition of bacterial growth, making it a candidate for developing new antibiotics.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules, aiding in the understanding of molecular mechanisms.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells.
Pathway Modulation: By inhibiting key enzymes, the compound disrupts metabolic pathways essential for cell survival and proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide: Similar structure but with amino groups instead of dimethyl groups.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide: Similar structure but with a pyrazine ring instead of a pyridine ring.
Uniqueness
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-7-10(2)16-13(15-9)19-8-12(18)17-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYKGNLTVCHDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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